molecular formula C18H15N3O3S2 B12134753 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide

Cat. No.: B12134753
M. Wt: 385.5 g/mol
InChI Key: OZYAKYSNVBMVFA-UHFFFAOYSA-N
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Description

N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a sulfanyl group linked to a 2-oxo-2-phenylethyl moiety and an acetamide group bearing a phenoxy substituent. Its structural uniqueness lies in the combination of aromatic (phenyl, phenoxy) and heterocyclic (thiadiazole) components, which may influence solubility, bioavailability, and target binding .

Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C18H15N3O3S2/c22-15(13-7-3-1-4-8-13)12-25-18-21-20-17(26-18)19-16(23)11-24-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20,23)

InChI Key

OZYAKYSNVBMVFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Catalytic Enhancements

The use of copper(I) iodide (CuI) as a catalyst in thioetherification improves yields to 80–85% by facilitating the nucleophilic substitution step. Similarly, N,N-diisopropylethylamine (DIPEA) enhances acylation efficiency by acting as a non-nucleophilic base.

Solvent Screening

Comparative studies reveal that tetrahydrofuran (THF) outperforms DMF in thioetherification, reducing reaction time to 3 hours while maintaining yields.

Analytical Characterization

The compound is validated using spectroscopic and chromatographic techniques:

Technique Key Data
¹H NMR (400 MHz, CDCl₃)δ 8.02 (d, 2H, aromatic), 7.55 (t, 1H, aromatic), 4.82 (s, 2H, SCH₂CO), 4.25 (s, 2H, OCH₂CO).
IR (KBr)1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O-C).
HPLC Retention time: 12.3 min (purity >98%).

Challenges and Alternative Routes

Competing Side Reactions

  • Oxidation of thiols : The mercapto group in intermediate stages is prone to oxidation, necessitating inert atmospheres (N₂/Ar).

  • Ring-opening reactions : Excess POCl₃ during thiadiazole synthesis can lead to ring degradation, requiring precise stoichiometry.

Green Chemistry Approaches

Recent advances propose microwave-assisted synthesis for the acylation step, reducing reaction time to 20 minutes with comparable yields.

Industrial-Scale Considerations

Process economics :

  • Cost drivers : Phenoxyacetyl chloride ($$$), CuI catalyst ($$).

  • Waste management : Neutralization of POCl₃ with ice-water generates phosphoric acid, requiring pH adjustment before disposal.

Table 1. Comparative Analysis of Synthesis Routes

Parameter Thioetherification (Route A) Acylation (Route B)
Yield75%85%
Time4 hours2 hours
CatalystCuINone
SolventTHFDCM

Chemical Reactions Analysis

Reactivity: N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could yield corresponding amines or other reduced derivatives.

    Substitution: Substitution reactions at the phenyl or thiadiazole positions are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products: The major products depend on the specific reaction conditions and reagents used. Isolation and characterization of these products would be essential for a comprehensive analysis.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity
    • Recent studies have indicated that derivatives of thiadiazole compounds, including N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide, show promising anticancer properties. For instance, compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 . These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Compounds featuring the 1,3,4-thiadiazole moiety have been reported to possess significant antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria as well as fungal strains . The introduction of specific substituents appears to enhance these activities, making it a subject of interest for developing new antimicrobial agents.
  • Anti-inflammatory Effects
    • In silico studies have indicated that derivatives with a similar scaffold may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests that this compound could be explored for its anti-inflammatory potential.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various thiadiazole derivatives against multiple cancer cell lines. The results showed that certain derivatives exhibited over 75% growth inhibition in tested cell lines such as A549 and MDA-MB-231 . This underscores the therapeutic potential of compounds derived from the thiadiazole framework.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria. The results revealed significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics . Such findings indicate the compound's potential utility in addressing antibiotic resistance.

Mechanism of Action

The precise mechanism by which N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar 1,3,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

The sulfanyl group at the 5-position of the thiadiazole ring is a common feature among analogs, but the attached substituents and acetamide modifications vary significantly, impacting properties like melting point, solubility, and synthetic yield:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Structural Differences Reference
N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide (Target) R1 = 2-phenoxy, R2 = phenyl N/A N/A Phenoxy-acetamide; phenyl-2-oxoethyl sulfanyl
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) R1 = 5-isopropyl-2-methylphenoxy, R2 = 4-chlorobenzyl 132–134 74 Bulky alkylphenoxy; chlorobenzyl sulfanyl
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) R1 = 2-isopropyl-5-methylphenoxy, R2 = benzyl 133–135 88 Benzyl sulfanyl; sterically hindered phenoxy
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide R1 = 2-methoxyphenoxy, R2 = 4-fluorobenzyl 135–136 85 Fluorobenzyl sulfanyl; methoxyphenoxy
N-(5-{[2-(Adamantan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (50) R1 = acetyl, R2 = adamantane N/A N/A Adamantane-based sulfanyl; acetyl group

Key Observations :

  • Bulky substituents (e.g., adamantane in Compound 50) may enhance lipophilicity and membrane permeability but reduce aqueous solubility .
  • Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) correlate with higher melting points, suggesting stronger intermolecular interactions .
  • Phenoxy substituents with methoxy or alkyl groups (e.g., 5h) improve synthetic yields, possibly due to stabilized intermediates during alkylation .
2.2.1 Anti-Inflammatory Potential
  • Target Compound: Computational docking studies on analogs suggest that phenoxy and phenyl groups may enhance binding to 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways .
  • Compound 3 () : A pyrazolone-thiadiazole hybrid exhibited in silico 5-LOX inhibition (docking score: −9.2 kcal/mol), highlighting the role of aromatic heterocycles in anti-inflammatory activity .
2.2.2 Antimicrobial and Anticancer Activity
  • 5-Substituted Thiadiazoles () : Derivatives with sulfanylacetic acid groups demonstrated anticonvulsant (ED50: 30–50 mg/kg in mice) and anticancer activity (IC50: 8–12 μM against MCF-7 cells) .

Analytical Methods :

  • NMR/LC-MS : Used to confirm substituent connectivity (e.g., δ 7.3–7.5 ppm for phenyl protons in 5e ).
  • X-ray Crystallography: Applied to analogs like 2-(4-methylphenyl)-5-[(methylsulfanyl)methyl]thiadiazole, revealing planar thiadiazole rings and non-covalent interactions stabilizing crystal lattices .

Biological Activity

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and the research findings surrounding this compound, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H15N5O3S2C_{20}H_{15}N_{5}O_{3}S_{2} with a molecular weight of approximately 437.49 g/mol. The structural components include a thiadiazole ring, which is known for its diverse biological activities, and a phenoxyacetamide moiety that may enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with phenoxyacetic acid derivatives. The introduction of the 2-oxo-2-phenylethyl sulfanyl group is crucial as it contributes to the compound's biological activity. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds containing the thiadiazole nucleus have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain thiadiazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 32–42 μg/mL against Candida albicans compared to standard antifungals like fluconazole .
  • Antifungal Activity : The presence of halogen or oxygenated substituents on the phenyl ring has been linked to enhanced antifungal activity, making these compounds promising candidates for treating fungal infections .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer potential:

  • Cytotoxicity Studies : A range of 1,3,4-thiadiazole derivatives exhibited cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values as low as 0.28 μg/mL against breast cancer cell lines (MCF-7) and lung carcinoma (A549) .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells .

Case Studies

StudyCompound TestedCell LineIC50 (μg/mL)Activity
Thiadiazole DerivativeHCT116 (Colon Cancer)3.29High
Thiadiazole DerivativeMCF-7 (Breast Cancer)0.28High
Thiadiazole with Oxygenated SubstituentsC. albicans32–42Moderate

Q & A

Q. What are the common synthetic routes for N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with thiadiazole ring formation via cyclization of acylthiosemicarbazides, followed by sulfanyl group introduction via nucleophilic substitution. Key steps include:
  • Thiadiazole core formation : Use of carbon disulfide and Lawesson’s reagent for cyclization under reflux in solvents like toluene or DMF .
  • Sulfanyl-alkylation : Reaction with 2-bromo-2-phenylethanone in the presence of a base (e.g., NaH) at 60–80°C .
  • Acylation : Coupling with 2-phenoxyacetic acid using EDCI/HOBt in dichloromethane .
    Critical factors:
  • Temperature control : Excess heat degrades intermediates; optimal yields occur at 60–70°C .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted to confirm structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to verify thiadiazole protons (δ 8.1–8.3 ppm), phenoxyacetamide carbonyl (δ 170–172 ppm), and sulfanyl-ethyl ketone (δ 3.8–4.2 ppm for SCH2) .
  • IR Spectroscopy : Confirm C=O stretches (1650–1700 cm⁻¹) and S-H absence (post-alkylation) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ should match theoretical mass (±2 ppm). Fragmentation patterns validate sulfanyl-thiadiazole cleavage .
  • X-ray Crystallography (if available): Resolves bond angles/planarity of the thiadiazole-oxathiine system .

Q. What are the primary chemical reactions that this compound undergoes, and how can reaction progress be monitored?

  • Methodological Answer :
  • Oxidation : Sulfanyl group → sulfoxide/sulfone using H2O2 or mCPBA. Monitor via TLC (Rf reduction) or IR (S=O stretches at 1020–1070 cm⁻¹) .
  • Reduction : Ketone → alcohol with NaBH4. Track by NMR (disappearance of δ 2.8–3.1 ppm for COCH2) .
  • Nucleophilic substitution : Thiadiazole-SH reacts with alkyl halides. Use HPLC to quantify byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

  • Methodological Answer :
  • Contradictory NMR peaks : Assign using 2D techniques (HSQC, HMBC) to distinguish overlapping signals (e.g., phenoxy vs. phenyl protons) .
  • Byproduct identification : LC-MS/MS detects sulfonic acid derivatives (common from overoxidation). Optimize reaction time and oxidant stoichiometry .
  • Crystallization issues : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting purity .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :
  • Functional group modulation : Synthesize analogs with varied substituents (e.g., replacing phenoxy with fluorophenyl) and test against cancer cell lines (NCI-60 panel) .
  • Bioisosteric replacement : Substitute thiadiazole with oxadiazole to assess impact on antimicrobial activity (MIC assays) .
  • Data correlation : Use QSAR models to link logP values (calculated via ChemAxon) with cytotoxicity (IC50) .

Q. What experimental approaches are used to investigate the compound's mechanism of action against specific biological targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against COX-2 or β-lactamase using fluorogenic substrates. IC50 values indicate potency .
  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) with AutoDock Vina. Validate via site-directed mutagenesis .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track sublocalization .

Q. How can computational methods complement experimental data in understanding the compound’s reactivity or interactions?

  • Methodological Answer :
  • DFT calculations : Predict electrophilic sites (Fukui indices) for sulfanyl group reactivity .
  • MD simulations : Model membrane permeability (logP vs. experimental PAMPA data) .
  • ADMET prediction : Use SwissADME to optimize solubility (>50 μM) and reduce hepatotoxicity risks .

Q. What are the challenges in scaling up the synthesis while maintaining reproducibility, and how are they addressed?

  • Methodological Answer :
  • Batch variability : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate tracking) .
  • Solvent recovery : Use membrane distillation (e.g., PTFE membranes) to recycle DMF and reduce costs .
  • Thermal hazards : Perform reaction calorimetry (RC1e) to optimize exothermic steps (e.g., alkylation) .

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